1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including a thiazole ring, an isoquinoline moiety, and a cyclopropane carboxamide group
Preparation Methods
The synthesis of 1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Isoquinoline Synthesis: The isoquinoline moiety can be prepared via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid.
Coupling Reactions: The thiazole and isoquinoline intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Cyclopropane Carboxamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can intercalate with DNA or interact with proteins, affecting cellular functions. The cyclopropane carboxamide group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide include:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Isoquinoline Derivatives: Compounds such as papaverine and berberine, which feature the isoquinoline moiety, are used for their vasodilatory and antimicrobial properties.
Cyclopropane Carboxamide Derivatives: Compounds like cyclopropanecarboxamide and its derivatives are studied for their stability and potential as enzyme inhibitors.
The uniqueness of this compound lies in the combination of these structural elements, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c27-22(23(9-10-23)19-4-2-1-3-5-19)25-20-7-6-17-8-12-26(15-18(17)14-20)16-21-24-11-13-28-21/h1-7,11,13-14H,8-10,12,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHHBFOFRKSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=CC=C4)CC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.